molecular formula C13H22O6 B15091741 Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate CAS No. 62934-92-3

Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate

Cat. No.: B15091741
CAS No.: 62934-92-3
M. Wt: 274.31 g/mol
InChI Key: QLGFGDPJZPHUNY-UHFFFAOYSA-N
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Description

Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate is a branched ester derivative with three methyl ester groups positioned at the 1st, 3rd, and 5th carbons of a pentane backbone. The 2nd carbon is substituted with two methyl groups, conferring steric bulk and influencing its physicochemical properties.

Properties

CAS No.

62934-92-3

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate

InChI

InChI=1S/C13H22O6/c1-13(2,8-11(15)18-4)9(12(16)19-5)6-7-10(14)17-3/h9H,6-8H2,1-5H3

InChI Key

QLGFGDPJZPHUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester typically involves the esterification of 1,3,5-pentanetricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1,3,5-Pentanetricarboxylic acid+3MethanolH2SO41,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water\text{1,3,5-Pentanetricarboxylic acid} + 3 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester} + 3 \text{Water} 1,3,5-Pentanetricarboxylic acid+3MethanolH2​SO4​​1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester+3Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts can also be explored to minimize the need for corrosive liquid acids and to facilitate catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the desired alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Hydrolysis: 1,3,5-Pentanetricarboxylic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: 1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl alcohol.

Scientific Research Applications

1,3,5-Pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-pentanetricarboxylic acid, 2,2-dimethyl-, trimethyl ester depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformations such as hydrolysis, transesterification, or reduction. In biological systems, its effects are determined by its interactions with molecular targets, which can include enzymes, receptors, or other biomolecules. The ester groups can be hydrolyzed to release the active carboxylic acid moieties, which can then participate in further biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

  • 2,2-Dimethylpentane : A branched alkane with a similar backbone but lacking ester groups. It exhibits lower polarity and higher volatility compared to the tricarboxylate derivative due to the absence of polar functional groups .
  • Trimethyl 1,3,5-Pentanetricarboxylate: A linear ester derivative without the 2,2-dimethyl substitution.

Physicochemical Properties

A hypothetical comparison based on analogous compounds is outlined below:

Property Trimethyl 2,2-Dimethylpentane-1,3,5-Tricarboxylate 2,2-Dimethylpentane Trimethyl 1,3,5-Pentanetricarboxylate
Molecular Weight ~290 g/mol (estimated) 114.23 g/mol ~276 g/mol (estimated)
Boiling Point High (due to ester groups and branching) 79°C Moderate (lower branching)
Polarity High (ester groups) Low (nonpolar alkane) Moderate (ester groups, linear chain)
Reactivity Susceptible to hydrolysis, transesterification Inert Higher reactivity (less steric hindrance)

Functional and Industrial Relevance

  • The tricarboxylate’s branched structure could hinder pore formation compared to linear analogues like benzene-1,3,5-tricarboxylate used in MOF-5 .
  • Pesticide Chemistry : Branched esters are common in agrochemicals (e.g., trimethacarb, a methylcarbamate pesticide ). The dimethyl substitution in the target compound may enhance stability against enzymatic degradation.

Biological Activity

Trimethyl 2,2-dimethylpentane-1,3,5-tricarboxylate (TMDPT) is a compound characterized by its unique molecular structure and potential biological activities. With the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol, TMDPT has garnered interest in various fields including pharmacology, toxicology, and environmental science. This article reviews the biological activity of TMDPT, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C13H22O6
  • Molecular Weight : 274.31 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of TMDPT is primarily assessed through its interactions with biological systems, including its effects on cellular pathways and potential therapeutic applications.

TMDPT's biological activity can be attributed to several mechanisms:

  • Interaction with Biological Receptors : Preliminary studies suggest that TMDPT may interact with specific receptors in the body, influencing cellular signaling pathways.
  • Antioxidant Properties : Compounds similar to TMDPT have demonstrated antioxidant activities that may protect cells from oxidative stress.
  • Cytotoxic Effects : Research on related compounds indicates potential cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study focused on the cytotoxicity of TMDPT analogs demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory values (GI50) were found to be:

  • MCF-7 Cells : GI50 = 3.18 ± 0.11 µM
  • HeLa Cells : GI50 = 8.12 ± 0.43 µM

These findings suggest that TMDPT could serve as a lead compound for further development in cancer therapeutics .

Toxicological Assessments

Toxicological reviews indicate that while certain trimethyl derivatives exhibit low acute toxicity (no adverse effects at doses up to 2000 mg/kg), the long-term effects and specific organ toxicity of TMDPT remain under-researched .

Data Tables

PropertyValue
Molecular FormulaC13H22O6
Molecular Weight274.31 g/mol
GI50 (MCF-7 Cells)3.18 ± 0.11 µM
GI50 (HeLa Cells)8.12 ± 0.43 µM
Acute ToxicityNo effects at 2000 mg/kg

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